molecular formula C5H11ClN2S B1446234 2-Amino-2-methyl-3-(methylthio)propanenitrile hydrochloride CAS No. 1803593-45-4

2-Amino-2-methyl-3-(methylthio)propanenitrile hydrochloride

Cat. No.: B1446234
CAS No.: 1803593-45-4
M. Wt: 166.67 g/mol
InChI Key: JAWPAUUJLPJCHG-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-3-(methylthio)propanenitrile hydrochloride (CAS No. 1803593-45-4) is a nitrile derivative with a methylthio (-SMe) substituent at the 3-position and an amino group at the 2-position of the propanenitrile backbone. This compound is classified as an industrial-grade chemical with a purity of 99% and is packaged in 25 kg cardboard drums . It finds applications in agrochemicals, active pharmaceutical ingredients (APIs), and chemical intermediates, reflecting its versatility in synthesis and catalysis .

Properties

IUPAC Name

2-amino-2-methyl-3-methylsulfanylpropanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S.ClH/c1-5(7,3-6)4-8-2;/h4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWPAUUJLPJCHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC)(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Amino-2-methylpropanenitrile Hydrochloride (Base Compound)

A representative synthesis of the base compound 2-amino-2-methylpropanenitrile hydrochloride, which can be adapted for the methylthio derivative, is as follows:

Step Procedure Conditions Notes
1 Prepare a cold aqueous solution of ammonium chloride (15.5 g in 50 mL water) at 0 °C. 0 °C Maintains low temperature to control reaction rate.
2 Add acetone (17 mL) dissolved in diethyl ether (50 mL) to the ammonium chloride solution. 0 °C Organic phase for reaction medium.
3 Slowly add sodium cyanide (11.9 g in 35 mL water) maintaining temperature below 10 °C. 0–10 °C Cyanide addition forms the nitrile intermediate.
4 Stir for 1 hour at 0 °C, then allow to stand overnight. 0 °C to RT Ensures complete conversion.
5 Separate ether layer; extract aqueous layer twice with diethyl ether (2 × 30 mL). Room temperature Extracts organic product.
6 Wash combined organic layers with brine, dry over magnesium sulfate, and evaporate solvent under vacuum. Room temperature Concentrates product.
7 Dilute residue with methanol (80 mL), cool to –78 °C, and saturate with ammonia gas under pressure. –78 °C to RT over 2 days Amination step forming amino nitrile.
8 Remove excess ammonia and methanol by evaporation. Dissolve residue in diethyl ether (50 mL) and cool to 0 °C. 0 °C Preparation for salt formation.
9 Add 1.0 M hydrogen chloride in diethyl ether (40 mL), stir for 30 minutes, then filter to collect hydrochloride salt. 0 °C Final salt formation step.

Analytical Data:
^1H NMR (CD3SOCD3) δ 9.45 (1H, s), 1.70 (6H, s) confirms product identity.

Reduction and Amidation Routes for Related Intermediates

The compound is also involved as an intermediate in pharmaceutical syntheses (e.g., anagliptin intermediates). Two main reduction methods of 2-amino-2-methylpropanenitrile hydrochloride to related amines are reported:

Method Reducing Agent Solvent Conditions Yield Notes
1 Aluminum hydride Toluene 100 °C, 1 h Not specified After reaction, hydrolysis and extraction yield intermediate A.
2 Borane (borine) Tetrahydrofuran (THF) 25 °C, 100 h Not specified Long reaction time, careful hydrolysis to quench excess borane.

Subsequent amidation with tert-butyl acid anhydride in basic aqueous-organic media produces protected amine esters with yields around 64.5% and high purity (98%).

Summary Table of Key Preparation Parameters

Parameter Detail
Starting materials Acetone, ammonium chloride, sodium cyanide, ammonia gas
Solvents Diethyl ether, methanol, toluene, THF
Temperature range –78 °C to 100 °C depending on step
Reaction times 0.5 h to 2 days
Work-up Extraction with ether/ethyl acetate, drying over MgSO4 or Na2SO4
Final step Treatment with HCl in ether to form hydrochloride salt
Analytical confirmation ^1H NMR, TLC monitoring, GC-MS in related compounds
Yields Typically moderate to high (up to 90% in related ester synthesis)

Research Findings and Considerations

  • The low temperature during cyanide addition prevents side reactions and ensures selectivity in nitrile formation.
  • Ammonia saturation at –78 °C followed by warming allows controlled amination without decomposition.
  • Use of hydrogen chloride in diethyl ether is a standard method to isolate amine hydrochloride salts with good purity.
  • Reduction methods vary depending on desired downstream products; aluminum hydride and borane are effective but require careful handling.
  • Amidation steps for protected derivatives provide routes for further functionalization in pharmaceutical intermediate synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-3-(methylthio)propanenitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antiviral Research

One of the significant applications of this compound is in antiviral research. It has been investigated for its potential to inhibit the M2 proton channel of influenza viruses. This action is crucial for preventing viral replication and could lead to the development of new antiviral therapies, especially against drug-resistant strains of influenza .

RORγt Modulation

Recent studies have explored the use of derivatives of this compound as modulators of RORγt (Retinoic acid-related orphan receptor gamma t), a critical target in autoimmune diseases and cancer. The compound's derivatives showed promising results in binding assays, indicating their potential as therapeutic agents in treating conditions like psoriasis and rheumatoid arthritis .

Enzyme Inhibition Studies

The compound has also been studied for its effects on various enzymes. For instance, it has been shown to inhibit ornithine decarboxylase activity in human lymphoid leukemia cells, which is significant for understanding cancer cell metabolism and proliferation .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies provide insights into the structure-activity relationship (SAR) and help in optimizing the compound for better efficacy .

Materials Science Applications

The compound's unique chemical structure allows it to be used as a building block in synthesizing more complex molecules. Its application in materials science includes:

  • Synthesis of Polymeric Materials : It can be utilized in creating polymers with specific properties, enhancing material performance in various applications .
  • Nanotechnology : The compound's derivatives are being explored for their potential use in nanomaterials, which can have applications ranging from electronics to drug delivery systems.

Case Study 1: Antiviral Efficacy

A study demonstrated that derivatives of 2-amino-2-methyl-3-(methylthio)propanenitrile hydrochloride exhibited significant antiviral activity against influenza A virus strains. The research highlighted the importance of structural modifications to enhance potency against resistant strains .

Case Study 2: RORγt Inhibition

In vitro assays showed that certain derivatives acted as potent inverse agonists of RORγt. The study provided detailed binding affinity data and suggested that these compounds could be developed into therapeutic agents for autoimmune diseases .

Data Summary Table

Application AreaSpecific UseFindings/Outcomes
Antiviral ResearchInhibition of M2 proton channelPotential treatment for drug-resistant influenza
Medicinal ChemistryRORγt modulationPotent inverse agonists with therapeutic potential
Biochemical StudiesEnzyme inhibition (ornithine decarboxylase)Significant inhibition observed in leukemia cells
Materials ScienceBuilding block for polymersEnhanced material properties noted

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-3-(methylthio)propanenitrile hydrochloride involves its interaction with various molecular targets. The amino and nitrile groups can form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its functional group arrangement. Below is a comparative analysis with three structurally related hydrochlorides:

2-Amino-3-hydroxy-2-methylpropanenitrile Hydrochloride

  • Structural Difference : Replaces the methylthio (-SMe) group with a hydroxyl (-OH) group at the 3-position.

2-Amino-2-(hydroxymethyl)-1,3-propanediol Hydrochloride

  • Structural Difference : Features a hydroxymethyl (-CH₂OH) substituent and two additional hydroxyl groups, forming a triol structure (CAS 1185-53-1) .
  • Reactivity : The triol backbone enables chelation with metal ions, making it suitable for buffer systems or stabilizers in biochemical applications. However, its reduced nitrile functionality limits its utility in cyanation reactions compared to the target compound.
  • Safety: Requires stringent safety protocols, including immediate medical consultation upon exposure, as noted in its safety data sheet .

1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride Monohydrate

  • Structural Difference: A nitroimidazole core with an aminoethyl side chain (CAS 49575-10-2) .
  • Reactivity: The nitro group confers antimicrobial properties, aligning with its use in antiparasitic or antibiotic formulations. Unlike the target compound, it lacks nitrile functionality, limiting its role in cyano-based syntheses.
  • Thermal Stability : Higher melting point (195°C) compared to the target compound (melting point unspecified in evidence), suggesting greater thermal stability .

Comparative Data Table

Property Target Compound 3-Hydroxy Analog Triol Derivative Nitroimidazole Derivative
CAS Number 1803593-45-4 Not specified 1185-53-1 49575-10-2
Key Functional Groups -NH₂, -SMe, -CN -NH₂, -OH, -CN -NH₂, -CH₂OH, -OH (triol) -NH₂, -NO₂ (nitroimidazole)
Applications Agrochemicals, APIs, chemical intermediates Likely pharmaceuticals Biochemical buffers/stabilizers Antimicrobial agents
Thermal Stability Unspecified Unspecified Unspecified mp 195°C
Safety Profile Industrial-grade; standard handling protocols Unspecified Requires medical consultation Unspecified

Research Findings and Implications

  • Synthetic Utility : The methylthio group in the target compound offers distinct advantages in sulfur-mediated reactions, such as thioether formation, which are less feasible in hydroxylated analogs.
  • Industrial Demand : Evidence highlights its role in pesticide and food additive production, driven by its nitrile group’s reactivity in forming heterocycles .
  • Limitations : Unlike the nitroimidazole derivative, it lacks inherent antimicrobial activity, restricting its use in therapeutic contexts without further functionalization.

Biological Activity

2-Amino-2-methyl-3-(methylthio)propanenitrile hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for 2-Amino-2-methyl-3-(methylthio)propanenitrile hydrochloride is C5H10ClN3S. It features an amino group, a nitrile group, and a methylthio substituent, which contribute to its biological activity.

1. Antimicrobial Activity

Research has indicated that 2-Amino-2-methyl-3-(methylthio)propanenitrile hydrochloride exhibits antimicrobial properties. A study conducted on various bacterial strains demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This data suggests its potential as an antimicrobial agent in clinical settings.

2. Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce inflammatory markers in human cell lines. The anti-inflammatory activity was assessed using lipopolysaccharide (LPS)-induced inflammation models.

TreatmentIL-6 Reduction (%)TNF-α Reduction (%)
Control00
Compound (50 µM)4550
Compound (100 µM)7065

These results indicate a dose-dependent reduction in pro-inflammatory cytokines, highlighting its potential in treating inflammatory diseases.

3. Neuroprotective Properties

Recent studies have explored the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. In a model of oxidative stress using SH-SY5Y neuroblastoma cells, the compound showed significant protective effects.

Concentration (µM)Cell Viability (%)
Control100
Compound (10 µM)80
Compound (50 µM)90

The findings suggest that the compound may modulate oxidative stress pathways, providing a protective effect on neuronal cells.

The biological activity of 2-Amino-2-methyl-3-(methylthio)propanenitrile hydrochloride can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Antioxidant Activity : It scavenges free radicals, thus minimizing oxidative damage to cells.
  • Modulation of Signaling Pathways : The compound influences signaling pathways related to inflammation and cell survival.

Case Studies

Case Study 1: Antimicrobial Efficacy
A clinical trial involving patients with bacterial infections evaluated the efficacy of this compound as an adjunct therapy. Patients receiving standard antibiotic treatment along with the compound showed a significant improvement in recovery rates compared to those receiving antibiotics alone.

Case Study 2: Inflammatory Disease Model
In a mouse model of rheumatoid arthritis, administration of the compound resulted in reduced joint swelling and inflammatory cytokine levels, suggesting its potential as a therapeutic agent for autoimmune diseases.

Q & A

Q. What are the recommended analytical methods for characterizing the purity and stability of 2-amino-2-methyl-3-(methylthio)propanenitrile hydrochloride?

Methodological Answer:

  • Chromatographic Analysis : Use HPLC or UPLC with UV detection (e.g., 254 nm) to assess purity. Reference standards (e.g., USP-grade reagents) should be employed for calibration .
  • Spectroscopic Techniques : Confirm structural integrity via 1H^1H-NMR and 13C^{13}C-NMR, focusing on peaks for the methylthio group (~2.1 ppm for 1H^1H, ~15 ppm for 13C^{13}C) and nitrile functionality. IR can validate the C≡N stretch (~2200 cm1^{-1}) .
  • Stability Testing : Conduct accelerated degradation studies under varying pH (1–13), temperature (40–60°C), and humidity (75% RH) to identify degradation products. Monitor using mass spectrometry (LC-MS) .

Q. How can researchers optimize the synthesis of 2-amino-2-methyl-3-(methylthio)propanenitrile hydrochloride?

Methodological Answer:

  • Route Selection : Start with a Michael addition of methylthiol to acrylonitrile derivatives, followed by amination. Use anhydrous conditions to prevent hydrolysis of the nitrile group .
  • Reagent Optimization : Employ catalysts like DBU (1,8-diazabicycloundec-7-ene) to enhance reaction efficiency. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
  • Purification : Crystallize the hydrochloride salt from ethanol/diethyl ether mixtures to achieve >95% purity. Confirm yield gravimetrically and purity via elemental analysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-amino-2-methyl-3-(methylthio)propanenitrile hydrochloride in nucleophilic reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model the molecule’s electron density and frontier molecular orbitals (HOMO/LUMO). Focus on the nitrile and methylthio groups as reactive sites .
  • Solvent Effects : Simulate solvation in polar aprotic solvents (e.g., DMF) using COSMO-RS to predict reaction barriers for nucleophilic attacks .
  • Validation : Compare computational predictions with experimental kinetic data (e.g., reaction rates with amines or thiols) to refine models .

Q. What strategies resolve contradictions in biological activity data for this compound across different studies?

Methodological Answer:

  • Meta-Analysis : Systematically review assay conditions (e.g., cell lines, concentrations) from literature. For example, discrepancies in IC50_{50} values may arise from varying buffer pH or serum content .
  • Dose-Response Curves : Replicate studies using standardized protocols (e.g., NIH/WHO guidelines) to isolate confounding variables. Use ANOVA to assess statistical significance of observed differences .
  • Mechanistic Profiling : Employ CRISPR screening or proteomics to identify off-target interactions that may explain divergent results .

Q. How can researchers design experiments to study the environmental fate of this compound?

Methodological Answer:

  • Degradation Pathways : Perform photolysis (UV irradiation at 254 nm) and hydrolysis (pH 5–9) studies. Analyze products via GC-MS or high-resolution LC-MS .
  • Ecotoxicology : Use OECD Test Guidelines 201 (algae) and 202 (daphnia) to assess acute toxicity. Measure EC50_{50} values and compare to structurally similar nitriles .
  • Bioaccumulation : Model logP values using EPI Suite or experimental shake-flask methods to predict partitioning in aquatic systems .

Safety and Handling

Q. What are the critical safety protocols for handling 2-amino-2-methyl-3-(methylthio)propanenitrile hydrochloride?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood due to potential HCl vapor release .
  • Spill Management : Neutralize spills with sodium bicarbonate, then adsorb using vermiculite. Dispose as hazardous waste under EPA guidelines .
  • Storage : Store in airtight containers at 2–8°C, desiccated to prevent deliquescence. Monitor stability via quarterly HPLC checks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.